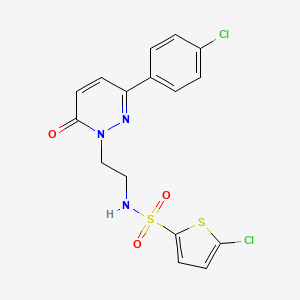

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-12-3-1-11(2-4-12)13-5-7-15(22)21(20-13)10-9-19-26(23,24)16-8-6-14(18)25-16/h1-8,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCKNRWAHOMPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 921554-55-4, is a sulfonamide compound with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 430.3 g/mol. The structure includes a thiophene sulfonamide moiety and a pyridazine derivative, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 921554-55-4 |

| Molecular Formula | C₁₆H₁₃Cl₂N₃O₃S₂ |

| Molecular Weight | 430.3 g/mol |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of against A549 lung cancer cells, suggesting that modifications in the pyridazine ring can enhance cytotoxicity against cancer cells .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways and activation of caspase-3. In related studies, compounds that share structural similarities with our target compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Study on Carbonic Anhydrase Inhibition

Research has shown that sulfonamide compounds exhibit potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, which are implicated in various physiological processes including tumor development. A synthesized compound from a related class exhibited a Ki value of , significantly more potent than acetazolamide (Ki = ), indicating that structural modifications can lead to enhanced enzyme inhibition .

Cytotoxicity Assessments

In vitro cytotoxicity studies have demonstrated that certain derivatives do not exhibit toxicity at effective concentrations. For instance, compounds were tested at nanomolar levels without showing cytotoxic effects in healthy cells while maintaining their inhibitory activities against cancer cell lines .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- CAS Number : 921554-55-4

- Molecular Formula : C₁₆H₁₃Cl₂N₃O₃S₂

- Molecular Weight : 430.3 g/mol

- Smiles : O=c1ccc(-c2ccc(Cl)cc2)nn1CCNS(=O)(=O)c3ccc(Cl)s3

This compound features a pyridazinone core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a thiophene-2-sulfonamide moiety with a chlorine substituent.

Comparison with Structural Analogues

Key Structural Differences

The target compound is compared to 5-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide (CAS: 1021253-45-1), a closely related analogue:

| Parameter | Target Compound | Analogue |

|---|---|---|

| Halogen Substituents | Dual chlorine (thiophene and 4-chlorophenyl) | Fluorine (4-fluorophenyl) and ethyl (thiophene) |

| Linker Chain | Ethyl (-CH₂CH₂-) | Propyl (-CH₂CH₂CH₂-) |

| Molecular Formula | C₁₆H₁₃Cl₂N₃O₃S₂ | C₁₉H₂₀FN₃O₃S₂ |

| Molecular Weight | 430.3 | 421.5 |

| Smiles | O=c1ccc(-c2ccc(Cl)cc2)nn1CCNS(=O)(=O)c3ccc(Cl)s3 | CCc1ccc(S(=O)(=O)NCCCn2nc(-c3ccc(F)cc3)ccc2=O)s1 |

Physicochemical Implications

Lipophilicity: The dual chlorine substituents in the target compound increase its lipophilicity (ClogP ~3.5 estimated) compared to the analogue’s fluorine and ethyl groups (ClogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects :

- Chlorine’s strong electron-withdrawing nature may stabilize the sulfonamide group, enhancing hydrogen-bonding interactions with enzymes. Fluorine, while electronegative, has weaker inductive effects but improves metabolic stability .

Molecular Weight and Bioavailability :

- The target’s higher molecular weight (430.3 vs. 421.5) may marginally impact oral bioavailability, though both compounds fall within the typical range for small-molecule drugs (<500 g/mol) .

Q & A

Q. How should researchers address contradictory data in biological activity reports across studies?

- Resolution Strategies :

Standardized Assay Conditions : Control for variables like serum concentration in cell cultures.

Metabolite Interference Check : Use LC-MS to rule out active/inactive metabolites.

Orthogonal Validation : Confirm COX-2 inhibition via both enzymatic and gene-expression assays.

Discrepancies often arise from impurity profiles or assay sensitivity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.